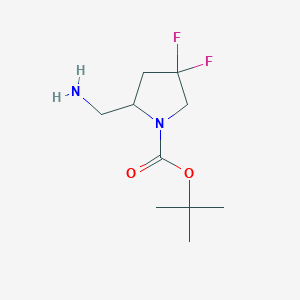

tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

CAS No.: 1822795-60-7

Cat. No.: VC5064095

Molecular Formula: C10H18F2N2O2

Molecular Weight: 236.263

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822795-60-7 |

|---|---|

| Molecular Formula | C10H18F2N2O2 |

| Molecular Weight | 236.263 |

| IUPAC Name | tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3 |

| Standard InChI Key | MHRFRDWLNRHXMY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, delineates its structural components:

-

Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

-

Stereochemistry: The (2R)-configuration specifies the absolute stereochemistry of the aminomethyl-bearing carbon .

-

Substituents:

-

4,4-Difluoro groups: Fluorine atoms at both fourth positions enhance electronegativity and influence conformational stability.

-

Aminomethyl group (-CH₂NH₂): A primary amine moiety at position 2, critical for further functionalization.

-

tert-Butoxycarbonyl (Boc) group: A protective group for amines, facilitating synthetic manipulations .

-

The Boc group’s presence mitigates unwanted side reactions during multi-step syntheses, while the fluorine atoms modulate lipophilicity and metabolic stability .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ |

| Molecular Weight | 236.263 g/mol |

| CAS Number | 1363384-67-1 |

| Purity | ≥97% |

| Storage Conditions | Room temperature |

The compound’s stability under ambient conditions simplifies handling in laboratory settings .

Synthetic Methodologies

Key Synthetic Routes

Synthesis of tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves multi-step strategies, often leveraging asymmetric induction and protective group chemistry.

Reductive Amination of Pyrrolidine Derivatives

A common approach employs reductive amination to introduce the aminomethyl group. For example, sodium borohydride (NaBH₄) reduces imine intermediates derived from pyrrolidine ketones . In a related synthesis, (3S)-1-chloro-2-oxo-3-(Boc-amino)-4-phenylbutane was reduced with NaBH₄ in tetrahydrofuran (THF)/ethanol, yielding a 56% diastereomeric product after acidic workup .

Diastereoselective Fluorination

The 4,4-difluoro motif is introduced via electrophilic fluorination or halogen exchange. Aluminum isopropoxide-mediated reductions, as demonstrated in the synthesis of analogous chlorohydrins, achieve high diastereoselectivity (up to 95:5) . For instance, refluxing (3S)-3-(Boc-amino)-1-chloro-4-phenyl-2-butanone with aluminum isopropoxide in isopropyl alcohol produced an 80 g yield of the desired diastereomer .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from solvents like ethyl acetate/hexane ensure high purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while chiral HPLC validates enantiomeric excess .

Applications in Pharmaceutical Chemistry

Role in Proteolysis-Targeting Chimeras (PROTACs)

As a protein degrader building block , this compound’s aminomethyl group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the Boc-protected amine facilitates linker attachment to target protein binders. Such bifunctional molecules promote ubiquitination and degradation of disease-relevant proteins .

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, fluorinated pyrrolidines enhance blood-brain barrier penetration in central nervous system (CNS) therapeutics.

Comparative Analysis with Structural Analogs

tert-Butyl (2R)-4,4-Difluoro-2-[(Methylamino)methyl]pyrrolidine-1-Carboxylate

Replacing the primary amine with a methylamino group (-CH₂NHCH₃) alters physicochemical properties:

| Property | Aminomethyl Derivative | Methylamino Derivative |

|---|---|---|

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | C₁₁H₂₀F₂N₂O₂ |

| Molecular Weight | 236.263 g/mol | 250.29 g/mol |

| LogP (Predicted) | 1.2 | 1.5 |

The methylamino variant’s increased lipophilicity may enhance membrane permeability but reduce solubility.

Challenges and Future Directions

Scalability of Synthesis

Current methods require optimization for industrial-scale production. Transitioning from batch to flow chemistry could improve yield and reduce waste .

Expanding Therapeutic Applications

Ongoing research explores the compound’s utility in covalent inhibitors and antibody-drug conjugates (ADCs). Computational modeling of its binding affinity to biological targets remains an area of active investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume